2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one
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Overview
Description
2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one is a chemical compound known for its unique structure and properties It is characterized by the presence of two morpholine-4-ylsulfonyl groups attached to a fluoren-9-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one typically involves the reaction of fluoren-9-one with morpholine and sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl groups. The reaction mixture is usually heated to promote the reaction and achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted fluoren-9-one derivatives depending on the nucleophile used.
Scientific Research Applications
2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The sulfonyl groups play a crucial role in its binding affinity and specificity, while the fluoren-9-one core provides structural stability.
Comparison with Similar Compounds
Similar Compounds
2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one oxime: A derivative with an oxime group.
N-(2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-ylidene)-N’-phenyl-hydrazine: A related compound with a hydrazine moiety.
Uniqueness
This compound is unique due to its dual morpholine-4-ylsulfonyl groups, which confer distinct chemical and biological properties. These groups enhance its solubility, reactivity, and potential for interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2,7-bis(morpholin-4-ylsulfonyl)fluoren-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O7S2/c24-21-19-13-15(31(25,26)22-5-9-29-10-6-22)1-3-17(19)18-4-2-16(14-20(18)21)32(27,28)23-7-11-30-12-8-23/h1-4,13-14H,5-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBUIEBMFJARDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)N5CCOCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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